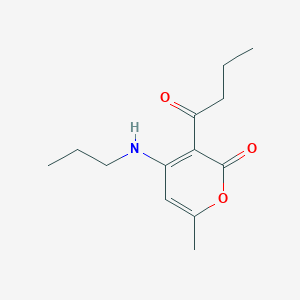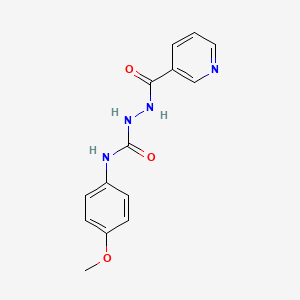
butyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related indole and pyrimidine derivatives involves multi-step reactions, offering insights into the potential synthetic routes for our target compound. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction, employing methods like NMR, IR, MS, and X-ray diffraction for structural determination (Yao et al., 2023). Similarly, other compounds such as ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate have been synthesized and characterized, highlighting the complexity and diversity of synthetic strategies in this chemical domain (Xiao-lon, 2015).
Molecular Structure Analysis
X-ray crystallography and DFT studies provide detailed insights into the molecular structures of related compounds. For example, the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated, showcasing the importance of crystallography in understanding the conformation and arrangement of molecules (Didierjean et al., 2004).
Chemical Reactions and Properties
The reactivity and chemical behavior of related compounds can be studied through various reactions, such as the Michael-Wittig reactions, offering insights into the chemical properties and potential reactivity of our target compound. Novel Michael-Wittig condensations have been explored for the synthesis of highly functionalized cyclohexenonedicarboxylates, providing a glimpse into the complex chemistry of related molecules (Moorhoff, 1997).
Physical Properties Analysis
The physical properties of compounds in this category, including stability and crystallization behaviors, are crucial for understanding their behavior under different conditions. Spectroscopic, thermal, and dielectric studies, such as those conducted on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals, offer valuable information on the physical characteristics and stability of these compounds (Vyas et al., 2013).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity and interaction with other molecules, is essential for a comprehensive understanding of these compounds. Molecular docking and spectroscopic studies, such as those on various butanoic acid derivatives, provide insights into the interactions and reactivity of these molecules at the molecular level (Vanasundari et al., 2018).
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of complex organic compounds, focusing on their optoelectronic and electrochromic properties. For instance, studies on molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have highlighted their synthesis, redox, structural, and optoelectronic properties. These derivatives demonstrate significant stability and potential for applications in organic electronics due to their unique conjugation and electron-withdrawing effects (Wang et al., 2006).
Nonlinear Optical Materials
Further investigations into the vibrational, structural, electronic, and optical studies of specific chlorophenyl amino acids have revealed their potential as nonlinear optical materials. Through spectroscopic and structural investigations, these compounds have been identified for their high reactivity and stability, making them suitable candidates for advanced material applications (Vanasundari et al., 2018).
Catalysis and Organic Synthesis
Research on sterically encumbered systems for low-coordinate phosphorus centers has provided insights into the synthesis of compounds with unique phosphorus arrangements. These studies offer a foundation for developing novel materials and catalysts with specific reactivity and stability characteristics (Shah et al., 2000).
Environmental Analysis
The determination of chlorophenoxy and other acidic herbicide residues in groundwater through capillary gas chromatography of their alkyl esters formed by rapid derivatization is another significant application. This method provides a robust approach for environmental monitoring and analysis of herbicide contamination (Butz & Stan, 1993).
Organic Chemistry and Material Science
Studies on the formation of carboxylic acids from alcohols and olefins in zeolite H-ZSM-5 under mild conditions demonstrate the potential for innovative synthesis pathways in organic chemistry. This research opens new avenues for the use of solid acids in organic synthesis, highlighting the versatility of carboxylic acids in chemical reactions (Stepanov et al., 1996).
properties
IUPAC Name |
butyl 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-3-4-9-25-20(24)19-12(2)18-16(22-19)10-13(11-17(18)23)14-7-5-6-8-15(14)21/h5-8,13,22H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRFHSIPPONBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)



![2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)
![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4584517.png)
![6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)
![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)
![ethyl 4-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4584546.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584550.png)